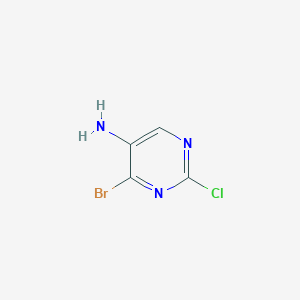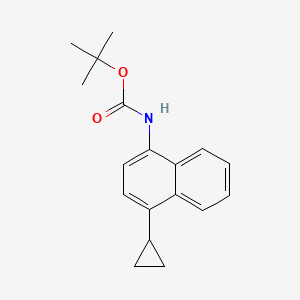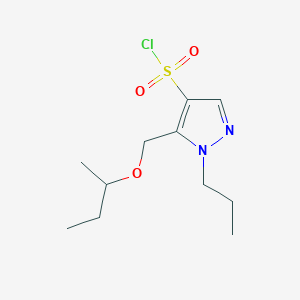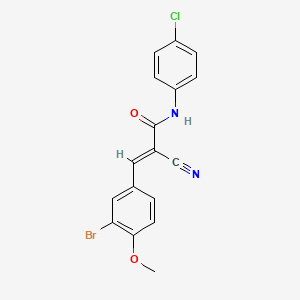
4-Bromo-2-chloropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloropyrimidin-5-amine is an organic compound with the molecular formula C4H3BrClN3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Scientific Research Applications
4-Bromo-2-chloropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, contributing to their potential use in pharmaceuticals .
Mode of Action
Pyrimidine derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions, which could be a possible interaction mechanism for this compound .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical pathways, including nucleic acid synthesis .
Result of Action
One study suggests that a derivative of this compound exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloropyrimidin-5-amine . These factors can include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of pyrimidine Schiff bases, which have antibacterial, antioxidant, anti-inflammatory, and antifungal properties .
Temporal Effects in Laboratory Settings
It is known to be slightly soluble in water and is typically stored at temperatures of 2-4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloropyrimidin-5-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine, followed by amination to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and amination reactions under controlled conditions. The process may include the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloropyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Comparison with Similar Compounds
- 4-Amino-5-bromo-2-chloropyrimidine
- 5-Bromo-2-chloropyrimidin-4-amine
- 2-Chloro-4-amino-5-bromopyrimidine
Comparison: 4-Bromo-2-chloropyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-chloropyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDSKYIICCEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266119-47-4 |
Source


|
| Record name | 4-bromo-2-chloropyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2612593.png)
![N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2612595.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B2612598.png)
![N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2612599.png)
![4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2612600.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2612601.png)




![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)

